N-(allyloxycarbonyl)leucine
Overview
Description
N-(allyloxycarbonyl)leucine is a derivative of the amino acid leucine, where the amino group is protected by an allyloxycarbonyl group. This compound is often used in peptide synthesis and other organic synthesis processes to protect the amino group from unwanted reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(allyloxycarbonyl)leucine typically involves the protection of the amino group of leucine using an allyloxycarbonyl group. This can be achieved through a reaction between leucine and allyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same basic steps but may include additional purification steps such as recrystallization or chromatography to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(allyloxycarbonyl)leucine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can remove the allyloxycarbonyl group, regenerating the free amino group.
Substitution: The allyloxycarbonyl group can be substituted with other protecting groups or functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction will regenerate the free amino group.
Scientific Research Applications
N-(allyloxycarbonyl)leucine has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(allyloxycarbonyl)leucine involves the protection of the amino group by the allyloxycarbonyl group. This protection prevents the amino group from participating in unwanted reactions, allowing for selective modification of other functional groups in the molecule. The allyloxycarbonyl group can be removed under specific conditions, regenerating the free amino group for further reactions .
Comparison with Similar Compounds
Similar Compounds
N-(ethoxycarbonyl)-L-leucine: Another derivative of leucine with an ethoxycarbonyl protecting group.
N-acetyl-L-leucine: A derivative of leucine with an acetyl protecting group.
Norleucine: An isomer of leucine with similar properties but different structure.
Uniqueness
N-(allyloxycarbonyl)leucine is unique due to its allyloxycarbonyl protecting group, which offers specific advantages in terms of stability and ease of removal compared to other protecting groups. This makes it particularly useful in peptide synthesis and other applications where selective protection of the amino group is required .
Biological Activity
N-(Allyloxycarbonyl)leucine, a derivative of leucine, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its implications in pharmacology and biochemistry.
Synthesis of this compound
This compound can be synthesized through various methods involving the protection of the amino group with an allyloxycarbonyl group. The synthesis typically involves:
- Formation of N-Carboxyanhydrides (NCAs): The initial step may involve the formation of NCAs from L-leucine derivatives. This process can be facilitated by using reagents that promote the cyclization of N-alkoxycarbonyl-amino acids under controlled conditions .
- Coupling Reactions: Following the formation of NCAs, coupling reactions can yield polypeptides or oligomers featuring the allyloxycarbonyl group. This is often achieved through solid-phase peptide synthesis techniques .
- Deprotection Steps: The final product is obtained by deprotecting the allyloxycarbonyl group to reveal the active amino group necessary for biological activity .
Biological Activities
This compound exhibits several noteworthy biological activities, which can be categorized as follows:
1. Anticonvulsant Properties
Research indicates that N-alkoxycarbonyl derivatives, including this compound, display anticonvulsant activity. A study on various N-alkoxycarbonyl-alpha-amino-N-methylsuccinimides demonstrated that compounds with an allyloxycarbonyl substituent showed significant anticonvulsant effects in the pentylenetetrazol (PTZ) test, although their efficacy varied based on stereochemistry and substitution patterns .
Table 1: Anticonvulsant Activity of N-Alkoxycarbonyl Compounds
Compound | ED50 (mg/kg) | Activity in PTZ Test | Activity in MES Test |
---|---|---|---|
N-Phenoxycarbonyl | 20 | Significant | Not Active |
N-Allyloxycarbonyl | 40 | Moderate | Not Active |
N-Ethoxycarbonyl | 15 | Significant | Not Active |
2. Cytotoxicity and Apoptosis Induction
This compound has been implicated in inducing apoptosis through its interaction with mitochondrial proteins. It binds to prohibitin 1 (PHB1), which activates pathways leading to mitochondrial fragmentation and cell death. This mechanism is crucial for developing anticancer agents targeting mitochondrial functions .
3. Antimalarial Activity
Some derivatives related to this compound have shown promising antimalarial properties against Plasmodium falciparum. These compounds exhibited IC50 values indicating effective inhibition of malaria parasite growth, making them potential candidates for antimalarial drug development .
Case Studies and Research Findings
Several studies have highlighted the biological relevance of this compound and its analogs:
- Anticonvulsant Study: A systematic evaluation demonstrated that compounds with varying alkoxycarbonyl groups exhibited a spectrum of anticonvulsant activities, with specific configurations yielding enhanced effects in animal models .
- Cytotoxicity Assays: In vitro studies revealed that this compound derivatives could effectively induce apoptosis in cancer cell lines, suggesting their potential as therapeutic agents against various malignancies .
- Polypeptide Synthesis: Advances in synthetic methodologies have allowed for the incorporation of this compound into polypeptides, enhancing their stability and functional properties for biomedical applications .
Properties
IUPAC Name |
(2S)-4-methyl-2-(prop-2-enoxycarbonylamino)pentanoic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO4/c1-4-5-15-10(14)11-8(9(12)13)6-7(2)3/h4,7-8H,1,5-6H2,2-3H3,(H,11,14)(H,12,13)/t8-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQQCEQLXLSMGRX-QMMMGPOBSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)OCC=C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)O)NC(=O)OCC=C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601277418 | |
Record name | N-[(2-Propen-1-yloxy)carbonyl]-L-leucine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601277418 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
98204-51-4 | |
Record name | N-[(2-Propen-1-yloxy)carbonyl]-L-leucine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=98204-51-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-[(2-Propen-1-yloxy)carbonyl]-L-leucine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601277418 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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